N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methyl-3-nitrobenzamide
Description
Chemical Structure: The compound features a nitro-substituted benzamide core linked to a dimethylaminoethyl-furan moiety. Key structural elements include:
- 2-Methyl-3-nitrobenzamide: Provides electron-withdrawing nitro and methyl groups, influencing reactivity and binding affinity.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-11-12(6-4-7-13(11)19(21)22)16(20)17-10-14(18(2)3)15-8-5-9-23-15/h4-9,14H,10H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNCMCABFZRXTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC(C2=CC=CO2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination for Ethylamine Side Chain Synthesis
The 2-(dimethylamino)-2-(furan-2-yl)ethylamine side chain is synthesized via reductive amination , a method validated in the preparation of structurally similar compounds like ranitidine. In this approach:
- 2-(Furan-2-yl)acetaldehyde reacts with dimethylamine in aqueous ethanol or methanol to form an imine intermediate.
- The intermediate is reduced using sodium cyanoborohydride (NaBH₃CN) at 50–100°C, selectively introducing the dimethylamino group without reducing the nitroethene functionality.
- The resulting 2-(dimethylamino)-2-(furan-2-yl)ethylamine is isolated via distillation or chromatography.
This method achieves high regioselectivity due to the mild reducing agent, preserving the nitro group critical for subsequent coupling.
DMF-DMA-Mediated Amination of Methyl Esters
An alternative pathway, described in patents for niraparib synthesis, employs dimethylformamide dimethylacetal (DMF-DMA) to functionalize methyl esters:
- Methyl 3-methyl-2-nitrobenzoate reacts with DMF-DMA at 80–110°C, forming a β-dimethylamino acrylate intermediate.
- The acrylate undergoes Michael addition with a furan-derived nucleophile (e.g., furfurylmagnesium bromide) to introduce the furan moiety.
- Hydrogenation of the double bond yields the ethylamine side chain, which is coupled with 2-methyl-3-nitrobenzoyl chloride.
This method leverages DMF-DMA’s dual role as a solvent and dimethylaminating agent, though side reactions may require rigorous purification.
Amide Bond Formation: Coupling Strategies
Acid Chloride-Mediated Coupling
The most direct route to the target compound involves amide bond formation between 2-methyl-3-nitrobenzoyl chloride and the preformed ethylamine:
- 2-Methyl-3-nitrobenzoic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride.
- The acyl chloride reacts with 2-(dimethylamino)-2-(furan-2-yl)ethylamine in dichloromethane (DCM) or tetrahydrofuran (THF) using pyridine or N,N-diisopropylethylamine (DIEA) as a base.
- The crude product is purified via recrystallization or silica gel chromatography, yielding the target compound as an off-white solid.
Typical Conditions:
Carbodiimide-Based Coupling
For acid-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed:
- 2-Methyl-3-nitrobenzoic acid is activated with EDC/HOBt in dimethylformamide (DMF).
- The activated ester reacts with the ethylamine at room temperature for 12–18 hours.
- The reaction is quenched with sodium bicarbonate, and the product is extracted into ethyl acetate.
Advantages:
Catalytic Methods for One-Pot Syntheses
Molybdenum- and Copper-Catalyzed Cascade Reactions
A novel one-pot method, inspired by benzodiazepine synthesis, uses MoO₂(acac)₂ and Cu(CF₃SO₃)₂ to mediate nitrene formation and C–H insertion:
- N-Allyl-2-nitrobenzamide derivatives undergo nitrene generation via triphenylphosphine (PPh₃) reduction.
- Mo/Cu catalysts facilitate C–H insertion and cyclization, forming the ethylamine side chain in situ.
- The nitro group remains intact, enabling direct coupling with furan precursors.
Optimized Conditions:
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | NaBH₃CN, dimethylamine | 70–85 | High selectivity, mild conditions | Requires aldehyde precursor |
| DMF-DMA Amination | DMF-DMA, H₂/Pd-C | 60–75 | One-pot functionalization | Side product formation |
| Acid Chloride Coupling | SOCl₂, DIEA | 75–90 | Rapid, high-yielding | Moisture-sensitive reagents |
| EDC/HOBt Coupling | EDC, HOBt | 65–80 | Gentle activation | Longer reaction times |
| Mo/Cu Catalysis | MoO₂(acac)₂, Cu(CF₃SO₃)₂ | 85–90 | One-pot, atom-economical | Requires specialized catalysts |
Characterization and Quality Control
Spectroscopic Data
Purification Techniques
- Column Chromatography: Silica gel with petroleum ether/ethyl acetate (2:1).
- Recrystallization: Ethanol/water mixtures yield crystals with mp 108–109°C.
Industrial-Scale Considerations
Large-scale production favors reductive amination due to cost-effective reagents and scalability. Patents highlight the use of sodium borohydride in aqueous ethanol, achieving >80% yield with minimal waste. For GMP compliance, EDC/HOBt coupling is preferred to avoid genotoxic thionyl chloride residuals.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The dimethylamino group may facilitate binding to biological macromolecules, while the furan ring can participate in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pharmaceutical-Related Compounds
Table 1: Key Pharmaceutical Analogs
Key Observations :
- Unlike hydroxyquinoline analogs (e.g., C₁₅H₂₀ClN₃O₂), the nitrobenzamide core may confer distinct electronic properties, altering receptor binding or stability .
Agrochemical Analogs
Table 2: Pesticide-Related Benzamide Derivatives
Key Observations :
Biological Activity
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methyl-3-nitrobenzamide, a compound with potential pharmacological properties, has garnered interest in recent years for its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be described by its molecular formula . Its structure features a furan ring, a dimethylamino group, and a nitrobenzamide moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 252.28 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling.
- Inhibition of Monoamine Oxidase (MAO) : The compound has been shown to exhibit inhibitory activity against MAO, which is crucial for the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition of this enzyme can lead to increased levels of these neurotransmitters in the brain, potentially affecting mood and behavior.
- Acetylcholinesterase Inhibition : Preliminary studies suggest that this compound may also inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition could enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease.
Neuroprotective Effects
Several studies have highlighted the neuroprotective potential of this compound. For instance, it has been reported to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
Antioxidant Activity
The compound's ability to scavenge reactive oxygen species (ROS) was evaluated using various assays. It demonstrated significant antioxidant activity, suggesting its potential role in protecting cells from oxidative damage.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect |
|---|---|
| MAO Inhibition | Increased neurotransmitter levels |
| AChE Inhibition | Enhanced cholinergic transmission |
| Neuroprotection | Reduced oxidative stress |
| Antioxidant Activity | Scavenging of ROS |
Study 1: Neuroprotective Mechanisms
A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of this compound in vitro using neuronal cell lines. The results indicated that the compound significantly reduced cell death induced by oxidative stress. Mechanistic studies revealed that it modulated the expression of key antioxidant enzymes.
Study 2: Enzyme Inhibition Profile
Another research article focused on the enzyme inhibition profile of this compound. It was found that at concentrations as low as 10 µM, this compound exhibited over 50% inhibition of both MAO and AChE activities. This suggests that it could be a promising candidate for further development as a therapeutic agent for neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
